sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a furodioxaphosphinin ring and a pyrimidine dione moiety. It is primarily used in research settings due to its specific biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps to the laboratory synthesis but with optimized conditions for higher yields and purity. This may include the use of advanced reactors and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce more reduced forms of the compound. Substitution reactions typically result in derivatives with different functional groups .
Scientific Research Applications
Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and interactions.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and regulatory processes within cells .
Comparison with Similar Compounds
Similar Compounds
- Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-((4-chlorophenyl)thio)-9H-purin-9-yl)-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate 2-oxide
- Sodium (4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxo-hexahydro-2λ⁵-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Uniqueness
What sets sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it valuable in research settings where precise biochemical effects are required .
Properties
Molecular Formula |
C10H12N2NaO7P |
---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N2O7P.Na/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6;/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
InChI Key |
ICCXAEUSFHFYLK-HNPMAXIBSA-M |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)COP(=O)(O3)[O-].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)[O-].[Na+] |
Origin of Product |
United States |
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